6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone
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Overview
Description
6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide
- (5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone
Uniqueness
6-propyl-2-[4-(2-pyrimidinyl)piperazino]-4(3H)-pyrimidinone is unique due to its specific structural features and the presence of both pyrimidine and piperazine rings. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N6O |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-propyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H20N6O/c1-2-4-12-11-13(22)19-15(18-12)21-9-7-20(8-10-21)14-16-5-3-6-17-14/h3,5-6,11H,2,4,7-10H2,1H3,(H,18,19,22) |
InChI Key |
IBUQTKNLIZVLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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